![molecular formula C9H10ClF3N2S B2849499 S-4-Trifluoromethylbenzyl isothiourea hydrochloride CAS No. 477708-87-5](/img/structure/B2849499.png)
S-4-Trifluoromethylbenzyl isothiourea hydrochloride
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Overview
Description
“S-4-Trifluoromethylbenzyl isothiourea hydrochloride” is a chemical compound . It is also known as "[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride" .
Synthesis Analysis
The synthesis of isothioureas, the family of compounds to which “S-4-Trifluoromethylbenzyl isothiourea hydrochloride” belongs, can be achieved through a three-component coupling reaction of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitrile in the presence of K2CO3 . This metal-free process proceeds via a carbodiimide intermediate at room temperature within a very short reaction time .Molecular Structure Analysis
Thioureas, the family of compounds to which “S-4-Trifluoromethylbenzyl isothiourea hydrochloride” belongs, are organosulfur compounds with the formula S=C(NR2)2 and structure R2N−C(=S)−NR2 .Chemical Reactions Analysis
Isothiourea compounds, such as “S-4-Trifluoromethylbenzyl isothiourea hydrochloride”, have been found to participate in various chemical reactions. For instance, they can undergo a [3+2] radical-polar crossover mechanism to generate γ-lactams in good yields and enantioselectivities . They can also undergo acylation exclusively on the sulfur atom .Scientific Research Applications
Efficient S-Acylation of Thiourea
This compound is used in the efficient S-acylation of thiourea . Structurally diverse aryl and alkyl substrates are compatible with this methodology . The acylation occurs exclusively on the sulfur atom of thiourea .
Precursor to Sulfur-Containing Heterocycles
S-alkyl- and S-aryl isothioureas, which can be derived from this compound, are widely employed as precursors to sulfur-containing heterocycles such as thiazoles and thiouracils .
Preparation of Sulfonyl Chlorides, Thiols, Sulfides, Disulfides, and Guanidines
This compound is useful in the preparation of sulfonyl chlorides, thiols, sulfides, disulfides, and guanidines .
Inhibition of Enzyme Systems
S-Alkyl and S-aryl thioureas, which can be derived from this compound, are known to inhibit a number of enzyme systems including nitric oxide synthase (NOS), monoamine oxidase (MAO), and H3 histamine receptors .
Disruption of Biofilm Formation
Isothioureas have been found to disrupt biofilm formation in P. aeruginosa .
Antileukemia Activity
Allylic isothioureas, which can be derived from this compound, have displayed potent antileukemia activity .
Enantioselective Synthesis of α-Aryl-β²-Amino-Esters
This compound is used in the enantioselective synthesis of α-aryl-β²-amino esters through aminomethylation of an arylacetic acid ester . This process is achieved via cooperative isothiourea and Brønsted acid catalysis .
Cell Permeability
This isothiourea compound is cell-permeable and can specifically, rapidly, and reversibly perturb MreB function without affecting eukaryotic actin polymerization .
Future Directions
While specific future directions for “S-4-Trifluoromethylbenzyl isothiourea hydrochloride” are not explicitly mentioned in the search results, it is known that isothiourea compounds are being studied for their potential applications in various fields, including proteomics research and antimicrobial activity .
Mechanism of Action
Target of Action
The primary target of S-4-Trifluoromethylbenzyl Isothiourea Hydrochloride, also known as [4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
This modulation can lead to changes in the production of NO, thereby influencing the physiological processes that NO is involved in .
Biochemical Pathways
The compound’s interaction with NOS can affect various biochemical pathways where NO plays a crucial role. For instance, in the cardiovascular system, NO is involved in the regulation of blood pressure and blood flow. In the immune system, NO acts as a cytotoxic agent and a regulator of immune response. In the nervous system, NO functions as a neurotransmitter .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with NOS and the subsequent changes in NO production. Changes in NO levels can have wide-ranging effects, given the diverse roles that NO plays in different physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug. Similarly, temperature can affect the stability and activity of the compound .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S.ClH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRCVULMFZRJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-Trifluoromethylbenzyl isothiourea hydrochloride |
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